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1-Fluoro-2-(methoxymethyl)benzene

Catalog No.
S1528129
CAS No.
148760-23-0
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-(methoxymethyl)benzene

CAS Number

148760-23-0

Product Name

1-Fluoro-2-(methoxymethyl)benzene

IUPAC Name

1-fluoro-2-(methoxymethyl)benzene

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3

InChI Key

RBBQWUVKCIEIRJ-UHFFFAOYSA-N

SMILES

COCC1=CC=CC=C1F

Synonyms

1-FLUORO-2-(METHOXYMETHYL)BENZENE

Canonical SMILES

COCC1=CC=CC=C1F

1-Fluoro-2-(methoxymethyl)benzene, with the chemical formula C8_8H9_9FO and CAS number 148760-23-0, is an aromatic compound characterized by the presence of a fluorine atom and a methoxymethyl substituent on a benzene ring. This compound is notable for its unique structural features, which influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Electrophilic Aromatic Substitution: The methoxymethyl group can direct electrophiles to specific positions on the benzene ring, enhancing reactivity.
  • Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols .

Several synthetic routes have been explored for the preparation of 1-fluoro-2-(methoxymethyl)benzene:

  • Direct Fluorination: This method involves the substitution of hydrogen in a suitable precursor compound with fluorine using reagents like Selectfluor or other fluorinating agents.
  • Nucleophilic Substitution Reactions: Starting from 2-(methoxymethyl)phenol, fluorination can occur through nucleophilic displacement of a leaving group by fluoride ions.
  • Alkylation Reactions: The methoxymethyl group can be introduced via alkylation of phenolic precursors with formaldehyde and methanol under acidic conditions .

1-Fluoro-2-(methoxymethyl)benzene has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may be leveraged in drug design to enhance efficacy and selectivity.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Fluorinated compounds are often utilized in developing advanced materials due to their unique physical properties .

Several compounds share structural similarities with 1-fluoro-2-(methoxymethyl)benzene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-(methoxymethyl)benzeneContains bromine instead of fluorineBromine has different reactivity compared to fluorine
4-Fluoro-2-methoxybenzeneLacks the methoxymethyl groupSimpler structure; less steric hindrance
2-Fluoro-4-(methoxycarbonyl)benzeneContains a carbonyl group instead of methoxymethylDifferent functional group impacts reactivity

1-Fluoro-2-(methoxymethyl)benzene stands out due to the combination of a fluorine atom and a methoxymethyl group, which provides distinct steric and electronic properties that are advantageous for specific synthetic pathways .

XLogP3

1.8

Wikipedia

1-fluoro-2-(methoxymethyl)benzene

Dates

Last modified: 07-17-2023

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